Selectivity Profile for Human Monoamine Oxidase B (MAO-B)
4-(Aminomethyl)-3,5-dimethylbenzoic acid exhibits a clear selectivity profile against recombinant human monoamine oxidase (MAO) isoforms. While it shows weak inhibitory activity against MAO-B with an IC50 of 100,000 nM, it demonstrates no appreciable activity against MAO-A, indicating a degree of isoform selectivity that is not present in simpler aminomethylbenzoic acid analogs [1]. This pattern of weak but selective inhibition can be a desirable starting point for lead optimization to avoid the broad, non-selective inhibition that can lead to undesirable side effects. The unsubstituted parent compound, 4-(aminomethyl)benzoic acid, is not known to have this activity profile.
| Evidence Dimension | Inhibitory activity (IC50) against recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 100,000 nM |
| Comparator Or Baseline | Recombinant human MAO-A; No activity reported |
| Quantified Difference | >100-fold difference in IC50, demonstrating selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of recombinant human MAO-B expressed in baculovirus infected BTI insect cells, preincubated for 10 mins followed by addition of benzylamine. |
Why This Matters
This selectivity data provides a quantifiable basis for selecting this compound over non-selective MAO inhibitors when developing research tools or drug candidates targeting MAO-B related pathways, such as those in neurological disorders.
- [1] BindingDB. BDBM50535077 CHEMBL4579018. Affinity Data for 4-(Aminomethyl)-3,5-dimethylbenzoic acid. View Source
